molecular formula C28H30Cl2N6O4Pd2 B162186 BP-DS-Pdcl2 CAS No. 139280-50-5

BP-DS-Pdcl2

Cat. No.: B162186
CAS No.: 139280-50-5
M. Wt: 798.3 g/mol
InChI Key: IKHQLXSBBMZDHZ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BP-DS-Pdcl2, also known as bis(triphenylphosphine) palladium(II) chloride, is a coordination complex of palladium. This compound is widely used in organic synthesis, particularly in palladium-catalyzed coupling reactions. It is known for its stability and effectiveness as a catalyst in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

BP-DS-Pdcl2 can be synthesized by reacting palladium(II) chloride with triphenylphosphine in a suitable solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as methanol or ethanol, followed by the addition of triphenylphosphine. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a yellow solid.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

BP-DS-Pdcl2 is involved in various types of reactions, including:

    Oxidation: It can undergo oxidation reactions where the palladium center is oxidized.

    Reduction: It can also participate in reduction reactions, where the palladium center is reduced.

    Substitution: this compound can undergo substitution reactions where ligands around the palladium center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. Typical reaction conditions involve moderate temperatures and the use of solvents such as toluene, benzene, or acetone.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.

Scientific Research Applications

BP-DS-Pdcl2 has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.

    Biology: this compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which BP-DS-Pdcl2 exerts its catalytic effects involves several steps:

    Oxidative Addition: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.

    Transmetalation: The complex undergoes transmetalation with an organometallic reagent, transferring the organic group to the palladium center.

    Reductive Elimination: The final step involves reductive elimination, where the coupled product is released, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

BP-DS-Pdcl2 is unique compared to other palladium complexes due to its stability and effectiveness in catalysis. Similar compounds include:

    Palladium(II) acetate: Another widely used palladium catalyst, but less stable than this compound.

    Palladium(II) chloride: A simpler palladium complex, often used as a precursor in the synthesis of other palladium catalysts.

    Palladium(II) bromide: Similar to palladium(II) chloride but with different reactivity and solubility properties.

This compound stands out due to its ability to facilitate a wide range of reactions with high efficiency and selectivity.

Properties

IUPAC Name

2,7-diaminooctanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.C8H16N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;;/h2*1-8H;5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H;;/q;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHQLXSBBMZDHZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])N)CC(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N6O4Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930424
Record name Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139280-50-5
Record name 2,2'-Bipyridine-alpha,alpha-diaminosuberic acid palladium(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.